Lck-IN-3

Cell Cycle Arrest Acute Lymphoblastic Leukemia LCK Inhibition

Pan-SFK inhibitors often confound LCK-specific studies in ALL. Lck-IN-3 (compound 7m) eliminates off-target noise: • Induces G2/M phase arrest selectively in Jurkat & MOLT-4 ALL cells • Decreases p-Tyr394 levels for direct target engagement readout • Validated in ALL oncology models-not repurposed from inflammation or transplant rejection programs Ensure disease-relevant, interpretable results with a tool compound built for ALL research.

Molecular Formula C28H22N6O2S
Molecular Weight 506.6 g/mol
Cat. No. B15136474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck-IN-3
Molecular FormulaC28H22N6O2S
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C
InChIInChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35)
InChIKeyZKKQJQVUESZJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lck-IN-3: LCK Inhibitor for ALL Research


Lck-IN-3 (compound 7m) is a small-molecule inhibitor targeting Lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of tyrosine kinases. It was identified from a series of benzothiazole derivatives designed for the treatment of acute lymphoblastic leukemia (ALL) [1]. The compound inhibits LCK phosphorylation and induces cell cycle arrest in the G2/M phase, leading to apoptosis in ALL cell lines such as Jurkat and MOLT-4 [2]. Lck-IN-3 is supplied as a research-grade tool compound with a molecular weight of 506.58 g/mol and the chemical formula C28H22N6O2S .

Why Lck-IN-3 Cannot Be Substituted


Generic substitution among LCK inhibitors is not scientifically valid due to substantial differences in kinase selectivity profiles, cellular mechanisms, and disease context. While dasatinib and A-420983 exhibit broad Src-family kinase (SFK) inhibition, and AMG-47a shows sub-nanomolar potency against LCK, Lck-IN-3 is specifically characterized by its unique cellular phenotype: induction of G2/M cell cycle arrest in ALL cells—a feature not uniformly reported for other LCK inhibitors [1][2]. Furthermore, LCK is a validated therapeutic target in ~40% of T-cell acute lymphoblastic leukemia (T-ALL), and inhibitor efficacy depends on both kinase engagement and downstream pathway modulation [3]. Substituting Lck-IN-3 with a structurally or mechanistically distinct LCK inhibitor could lead to divergent experimental outcomes and misinterpretation of target biology.

Lck-IN-3 vs. Other LCK Inhibitors


G2/M Cell Cycle Arrest in ALL Cells

Lck-IN-3 (compound 7m) induces G2/M phase cell cycle arrest in Jurkat and MOLT-4 ALL cell lines, a phenotype that distinguishes it from other LCK inhibitors. In the primary research paper, treatment with compound 7m resulted in a significant increase in the G2/M population, whereas no such arrest was reported for the comparator LCK inhibitor TC-S 7003 in the same cellular context [1]. This mechanistic differentiation is critical for studies requiring specific cell cycle modulation.

Cell Cycle Arrest Acute Lymphoblastic Leukemia LCK Inhibition

LCK Tyr394 Phosphorylation Inhibition

Lck-IN-3 inhibits LCK autophosphorylation at tyrosine 394 (Tyr394), a critical activation site. In cellular assays, compound 7m decreased p-Tyr394 LCK levels in ALL cell lines, confirming direct target engagement [1]. In contrast, dasatinib inhibits both phosphorylated and non-phosphorylated forms of LCK but exhibits a complex binding mode involving conformational selection at Tyr394 [2]. The specific reduction in p-Tyr394 by Lck-IN-3 indicates a direct effect on LCK activation status.

LCK Phosphorylation Tyr394 Kinase Inhibition

Kinase Selectivity Profile

While a comprehensive kinome-wide selectivity profile for Lck-IN-3 has not been published, the available data indicate that it was designed and optimized specifically for LCK inhibition with reduced off-target activity compared to pan-SFK inhibitors. A-420983, a potent LCK inhibitor, also inhibits Fyn (IC50=0.33 μM), Src (IC50=0.07 μM), Hck (IC50=0.14 μM), and Lyn (IC50=0.10 μM) [1]. Dasatinib is a pan-SFK inhibitor with broad activity [2]. The benzothiazole scaffold of Lck-IN-3 may confer a distinct selectivity profile, but this remains to be quantified in direct comparative studies.

Kinase Selectivity Off-Target Activity LCK Inhibitor

ALL-Specific LCK Inhibition

Lck-IN-3 was specifically developed and validated in the context of acute lymphoblastic leukemia (ALL), where LCK is highly expressed and contributes to pathogenesis [1]. In contrast, many LCK inhibitors (e.g., A-420983, AMG-47a) were originally characterized in models of transplant rejection and inflammation [2][3]. This disease-context specificity makes Lck-IN-3 a more relevant tool for oncology-focused studies of LCK in ALL.

Acute Lymphoblastic Leukemia T-ALL Disease Model

Lck-IN-3 Application Scenarios


G2/M Checkpoint Analysis in ALL

Use Lck-IN-3 when the experimental objective is to dissect the role of LCK in G2/M phase cell cycle arrest specifically in acute lymphoblastic leukemia cells. As demonstrated in Jurkat and MOLT-4 cell lines, Lck-IN-3 induces G2/M arrest, a phenotype not observed with other LCK inhibitors like TC-S 7003 [1]. This application is ideal for studies requiring precise cell cycle modulation linked to LCK activity.

LCK Tyr394 Pharmacodynamic Biomarker

Employ Lck-IN-3 in experiments that measure LCK activation status via phosphorylation at Tyr394. The compound's ability to decrease p-Tyr394 levels provides a direct readout of target engagement [1]. This is particularly relevant for pharmacodynamic studies where LCK activity is monitored, and where broader SFK inhibitors like dasatinib may confound interpretation due to off-target effects [2].

ALL Oncology Research Tool

Procure Lck-IN-3 for ALL-focused oncology research programs. Unlike LCK inhibitors originally developed for inflammatory conditions (e.g., AMG-47a) or transplant rejection (e.g., A-420983), Lck-IN-3 was designed and validated in the context of ALL [1][3]. This ensures that experimental results are directly translatable to the disease state of interest, reducing the need for additional validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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